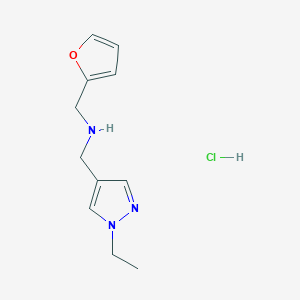
3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine is a heterocyclic compound with the molecular formula C3H8N6 It is known for its unique structure, which includes a triazole ring substituted with hydrazino and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine typically involves the reaction of hydrazine with 5-methyl-1,2,4-triazole-3-thiol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted triazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The hydrazino group is known to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of biological pathways, contributing to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-3-hydrazino-5-methyl-1,2,4-triazole
- 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine dihydrochloride
Uniqueness
3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C3H10Cl2N6 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
3-hydrazinyl-5-methyl-1,2,4-triazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C3H8N6.2ClH/c1-2-7-8-3(6-4)9(2)5;;/h4-5H2,1H3,(H,6,8);2*1H |
Clave InChI |
DWJLHEKELRGKCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1N)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{thieno[3,2-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B15115272.png)
![2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115278.png)
![3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B15115291.png)
![1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15115302.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B15115306.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B15115308.png)
![N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B15115314.png)
![1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B15115316.png)
![1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15115317.png)

![2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15115328.png)
![3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15115354.png)

